molecular formula C10H8NNaO7S2 B1526399 CaMKP Inhibitor CAS No. 52789-62-5

CaMKP Inhibitor

Cat. No. B1526399
CAS RN: 52789-62-5
M. Wt: 341.3 g/mol
InChI Key: JOVLEOXYYWEEEW-UHFFFAOYSA-M
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Description

The CaMKP Inhibitor is a compound that can inhibit CaMKP . It is an amino-naphthol sulfonic acid that acts as a competitive substrate inhibitor of POPX2 (Ca 2+ /CaMKP) and the POPX1 (nuclear isoform CaMKP-N). It exhibits little activity against PP2B/CaN and PP2C .


Synthesis Analysis

The synthesis of CaMKP inhibitors is a complex process. A study on the inhibitory role of Ca2+/Calmodulin Dependent Protein Kinase Phosphatase (CaMKP) in Pressure-Overloaded Mouse Heart provides insights into the modulation of CaMKP in physiological states .


Physical And Chemical Properties Analysis

The physical and chemical properties of the CaMKP inhibitor include a molecular weight of 341.29 and a chemical formula of C10H8NNaO7S2 .

Scientific Research Applications

Cancer Treatment

CaMKP Inhibitors: have shown promise in cancer treatment by targeting specific signaling pathways. For instance, they can synergize with aspirin to inhibit hepatocellular carcinoma (HCC) by blocking AMPK-mediated cAMP–PKA–CREB/ATF1 signaling . This dual-drug approach could potentially improve the effectiveness of aspirin in cancer prevention and treatment.

Autoimmune and Inflammatory Diseases

The cAMP pathway, which is influenced by CaMKP activity, plays a significant role in immune regulation. Therapeutic strategies that modulate cAMP levels through CaMKP inhibition have the potential to treat autoimmune and inflammatory diseases . By altering immune cell functions, CaMKP inhibitors could provide a new avenue for managing these conditions.

Cardiac Arrhythmias

In cardiovascular research, CaMKP inhibitors are being explored as a treatment for arrhythmias. They have been found to reduce spontaneous calcium events and phosphorylation of RyR2, which are implicated in arrhythmogenesis . This suggests that CaMKP inhibition could be a novel strategy for preventing heart rhythm disorders.

Tumor Growth Inhibition

Small-molecule agents that inhibit CaMKP activity have been observed to inhibit tumor growth . These inhibitors can disrupt adenylate cyclase and PKA signaling, leading to reduced proliferation and induced cell death in certain cancer types. This highlights the potential of CaMKP inhibitors as anti-tumor agents.

Mechanism of Action

Target of Action

The primary target of the CaMKP Inhibitor is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a multifunctional enzyme and an important nodal signaling molecule in the cardiovascular system, playing a number of roles in Calcium signal transduction pathways that are essential to normal cardiac function .

Mode of Action

The CaMKP Inhibitor works by inhibiting the activity of CaMKII. This inhibition can lead to a decrease in spontaneous Calcium events and CaMKII phosphorylation of RyR2 . This suggests that the oxidized form of CaMKII (ox-CaMKII) is the main driver of arrhythmogenesis in certain models, with any other activation of CaMKII playing a minor role .

Biochemical Pathways

The CaMKP Inhibitor affects the cyclic adenosine monophosphate (cAMP) pathway. cAMP is a second messenger that has pleiotropic effects on various biological functions, including those in malignant cells . The downstream effectors of cAMP include cAMP-dependent protein kinase (PKA), exchange protein activated by cAMP (EPAC), and ion channels . cAMP can activate PKA or EPAC and promote cancer cell growth, but it can also inhibit cell proliferation and survival in a context- and cancer type-dependent manner .

Result of Action

The inhibition of CaMKP can have various molecular and cellular effects. For instance, in the context of diabetic cardiomyopathy, CaMKII inhibition has been shown to prevent cardiac dysfunction, including contractile dysfunction, heart failure with preserved ejection fraction, and arrhythmogenesis .

Action Environment

The action of the CaMKP Inhibitor can be influenced by various environmental factors. For example, the tumor microenvironment, which involves extracellular matrix, cancer-associated fibroblasts, tumor-infiltrating immune cells, and angiogenesis, plays a critical role in tumor progression . These cells can release cytokines and growth factors that either stimulate or inhibit cAMP production within the tumor microenvironment . This suggests that the efficacy and stability of the CaMKP Inhibitor could be influenced by these environmental factors.

Safety and Hazards

Safety measures for handling CaMKP inhibitors include wearing safety goggles with side-shields, protective gloves, and impervious clothing. It’s also recommended to use a suitable respirator and to keep the product away from drains, water courses, or the soil .

Future Directions

There is potential for future research into the role of CaMKP inhibitors in the treatment of various diseases. For instance, kinase-targeted cancer therapies are a promising area of research, and CaMKP inhibitors could play a significant role in this field .

properties

IUPAC Name

sodium;4-amino-5-hydroxy-3-sulfonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2.Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVLEOXYYWEEEW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CaMKP Inhibitor

CAS RN

52789-62-5
Record name Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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